molecular formula C8H12N4O3 B2855724 2-(3-Azidopropanamido)-2-cyclopropylacetic acid CAS No. 2225144-86-3

2-(3-Azidopropanamido)-2-cyclopropylacetic acid

Cat. No.: B2855724
CAS No.: 2225144-86-3
M. Wt: 212.209
InChI Key: RNYUTOFTEDUVCB-UHFFFAOYSA-N
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Description

2-(3-Azidopropanamido)-2-cyclopropylacetic acid is a cyclopropane-containing carboxylic acid derivative with a unique azide-functionalized amide group. Its structure comprises a cyclopropyl ring attached to an acetic acid backbone and a 3-azidopropanamide substituent. The azide group confers reactivity for applications such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in bioconjugation, drug discovery, and materials science.

Properties

IUPAC Name

2-(3-azidopropanoylamino)-2-cyclopropylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-12-10-4-3-6(13)11-7(8(14)15)5-1-2-5/h5,7H,1-4H2,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYUTOFTEDUVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NC(=O)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropanamido)-2-cyclopropylacetic acid typically involves multiple steps, starting with the preparation of 3-azidopropanoic acid. This can be achieved by reacting 3-azidopropylamine with a suitable carboxylating agent. The cyclopropylacetic acid moiety can be introduced through a coupling reaction, often facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azidopropanamido)-2-cyclopropylacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing a leaving group in the presence of a nucleophile.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions

Major Products

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Mechanism of Action

The mechanism of action of 2-(3-Azidopropanamido)-2-cyclopropylacetic acid largely depends on the specific application and the target molecule. In bioorthogonal chemistry, the azide group can react with alkyne-functionalized molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems .

Comparison with Similar Compounds

Structural Analogues and Key Differences

(a) 2-(Benzylamino)-2-cyclopropylacetic Acid (CAS 323586-38-5)
  • Structure: Cyclopropyl-acetic acid backbone with a benzylamino substituent.
  • Molecular Formula: C₁₂H₁₅NO₂.
  • Molecular Weight : 205.25 g/mol.
  • Stability : Stable at -80°C for 6 months or -20°C for 1 month.

Comparison :

  • The benzylamino group lacks the azide’s reactivity, making it unsuitable for bioconjugation.
  • Higher hydrophobicity due to the benzyl group compared to the azidopropanamido substituent.
(b) (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic Acid (CAS 155976-13-9)
  • Structure: Cyclopropyl-acetic acid with a Boc-protected amino group.
  • Molecular Formula: C₁₀H₁₇NO₄.
  • Molecular Weight : 215.25 g/mol.
  • Stability : Requires inert atmosphere and room-temperature storage.
  • Applications : Intermediate in peptide synthesis (Boc group enables controlled deprotection).

Comparison :

  • Lower molecular weight than the azide-containing analog due to simpler substituents.
(c) 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic Acid (CAS 1850177-79-5)
  • Structure : Cyclobutyl ring with difluoro and acetamido groups.
  • Molecular Formula: C₉H₁₁F₂NO₃.
  • Applications : Undisclosed (fluorine atoms may enhance metabolic stability).

Comparison :

  • Cyclobutyl vs. cyclopropyl ring: Larger ring size reduces strain but may alter conformational flexibility.
  • Fluorine substituents increase polarity compared to the azide group.

Physicochemical and Functional Properties

Property 2-(3-Azidopropanamido)-2-cyclopropylacetic Acid 2-(Benzylamino)-2-cyclopropylacetic Acid (S)-Boc-cyclopropylacetic Acid
Molecular Weight ~225–235 g/mol (estimated) 205.25 g/mol 215.25 g/mol
Key Functional Group Azide (N₃) Benzylamino Boc-protected amino
Solubility Likely DMSO-dependent DMSO-dependent Solvent-dependent
Reactivity Click chemistry (alkyne coupling) Limited to amine-based reactions Peptide synthesis
Storage Conditions Likely light-sensitive, cold storage -80°C (6 months) or -20°C (1 month) Room temperature (inert atmosphere)

Research and Industrial Relevance

  • Azide Advantage: The azide group in 2-(3-azidopropanamido)-2-cyclopropylacetic acid enables applications in targeted drug delivery (e.g., antibody-drug conjugates) and polymer chemistry, unlike its benzylamino or Boc-protected analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(3-azidopropanamido)-2-cyclopropylacetic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

Cyclopropane Core Formation : Start with cyclopropane-containing precursors, such as 2-cyclopropylacetic acid derivatives (e.g., tert-butoxycarbonyl (Boc)-protected intermediates) .

Azide Incorporation : Introduce the azide group via substitution or coupling reactions. For example, Ugi multicomponent reactions using 2-azido-propanoic acid derivatives with amines, aldehydes, and isonitriles under mild conditions (methanol, room temperature) .

Purification : Use HPLC or column chromatography to isolate the product, ensuring >95% purity. Monitor by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

  • Optimization : Adjust stoichiometry, solvent polarity, and temperature to minimize side reactions (e.g., azide reduction).

Q. How can researchers validate the structural integrity of 2-(3-azidopropanamido)-2-cyclopropylacetic acid?

  • Analytical Tools :

  • NMR Spectroscopy : Confirm stereochemistry (e.g., cyclopropane ring protons at δ 0.5–1.5 ppm) and azide group absence of degradation .
  • Mass Spectrometry : Use APCI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% tolerance) .

Q. What are the stability considerations for handling the azide functional group in this compound?

  • Safety Protocols :

  • Avoid thermal stress (>80°C) or shock to prevent explosive decomposition.
  • Store at –20°C in amber vials under inert gas (argon).
  • Follow institutional Chemical Hygiene Plans, including 100% compliance with safety exams for lab personnel .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s conformational rigidity and biological activity?

  • Mechanistic Insight : The cyclopropane ring imposes torsional strain, restricting bond rotation. This enhances binding selectivity to enzyme pockets (e.g., peptidases or kinases) by pre-organizing the molecule into bioactive conformations .
  • Structure-Activity Relationship (SAR) : Compare analogues lacking the cyclopropyl group (e.g., linear alkyl chains) to demonstrate reduced potency in enzyme inhibition assays .

Q. What methodologies are recommended for studying the reactivity of the azide group in bioorthogonal applications?

  • Click Chemistry :

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with alkynes (e.g., propargyl-modified biomolecules) in PBS buffer (pH 7.4) with Cu(I) catalysts. Monitor by fluorescence or LC-MS .
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) derivatives for metal-free labeling in live-cell imaging .
    • Contradictions : Some studies report azide instability in reducing environments (e.g., cellular cytoplasm). Validate reactivity under physiological conditions using control experiments .

Q. How can researchers address discrepancies in reported synthetic yields or purity across studies?

  • Troubleshooting :

  • Contaminant Analysis : Use LC-MS to identify byproducts (e.g., de-azidated intermediates or cyclopropane ring-opened species) .
  • Reagent Quality : Ensure anhydrous conditions for azide reactions; trace water can hydrolyze intermediates .
    • Case Study : If yield drops below 50%, re-optimize coupling reagents (e.g., switch from DCC to EDC/HOBt) and monitor reaction progress by TLC .

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